Ethyl 5,6-dichloropicolinate
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Overview
Description
Ethyl 5,6-dichloropicolinate is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a derivative of picolinic acid, characterized by the presence of a pyridine ring substituted with two chlorine atoms and an ester group. The molecular formula of this compound is C8H7Cl2NO2, and it has a molecular weight of 220.05 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloropicolinate typically involves the conversion of 5,6-dichloropyridine through a series of chemical reactions. One common method includes reacting Ethyl 5,6-dichloronicotinate with ethyl iodide (C2H5I) to form this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis, reacting with water to form ethanol and 5,6-dichloropicolinic acid.
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Hydrolysis: Ethanol and 5,6-dichloropicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,6-dichloropicolinate has been extensively used in scientific research due to its unique properties. It has applications in:
Chemistry: Used as a reagent in the synthesis of various compounds, including pyridine derivatives with antifungal and antibacterial properties.
Biology: Investigated for its potential antimicrobial properties, effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Medicine: Used as a precursor in the synthesis of drugs, including anti-inflammatory and analgesic agents.
Industry: Explored for its herbicidal activity, controlling the growth of various weeds.
Mechanism of Action
The exact mechanism of action of Ethyl 5,6-dichloropicolinate is not fully understood. it is believed to exert its effects through:
Antimicrobial Activity: Disrupting the cell membrane of microorganisms, leading to their inhibition.
Anti-inflammatory and Analgesic Properties: Inhibiting the production of prostaglandins, which are involved in inflammation and pain.
Comparison with Similar Compounds
Ethyl 5,6-dichloropicolinate is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
Ethyl 5-chloropicolinate: Lacks the second chlorine atom, which may affect its reactivity and properties.
Ethyl 6-chloropicolinate: Similar to this compound but with only one chlorine atom, leading to different chemical behavior.
These comparisons highlight the distinctiveness of this compound in terms of its chemical structure and reactivity.
Properties
IUPAC Name |
ethyl 5,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCKBUCUHCEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-92-3 |
Source
|
Record name | ethyl 5,6-dichloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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